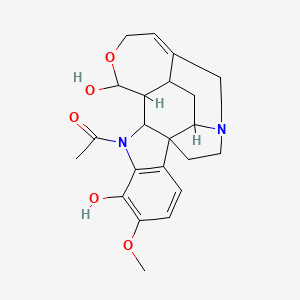

Henningsoline

Description

Properties

CAS No. |

18797-85-8 |

|---|---|

Molecular Formula |

C22H26N2O5 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

1-(9,14-dihydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-11-yl)ethanone |

InChI |

InChI=1S/C22H26N2O5/c1-11(25)24-18-14(3-4-15(28-2)19(18)26)22-6-7-23-10-12-5-8-29-21(27)17(20(22)24)13(12)9-16(22)23/h3-5,13,16-17,20-21,26-27H,6-10H2,1-2H3 |

InChI Key |

BCKDRLNZTWKJHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=C1C(=C(C=C6)OC)O |

Origin of Product |

United States |

Phytogeographical Distribution and Isolation Methodologies

Botanical Sources of Henningsoline

The principal botanical source of this compound is Strychnos henningsii Gilg. ijstr.org This species is a small to medium-sized tree found throughout various regions of tropical Africa. Its native distribution spans a wide geographical range, as detailed in the table below. The bark of S. henningsii is the primary plant part utilized for the isolation of its characteristic alkaloids, including this compound.

**Geographical Distribution of *Strychnos henningsii***

| Region | Countries |

|---|---|

| East Africa | Ethiopia, Kenya, South Sudan, Sudan, Tanzania, Uganda |

| Southern Africa | Angola, Eswatini, Madagascar, Malawi, Mozambique, South Africa, Zambia, Zimbabwe |

| Central Africa | Democratic Republic of Congo (DRC) |

While the genus Strychnos is rich in alkaloids, the presence of this compound appears to be specific. Phytochemical investigations of other species within the genus, such as Strychnos spinosa (Spiny Monkey Orange) and Strychnos pungens (Spine-leaved Monkey-orange), have confirmed the presence of various classes of alkaloids and other secondary metabolites. researchgate.netmazums.ac.irajol.infomdpi.comresearchgate.net However, based on available scientific literature, the isolation of this compound has not been reported from these particular species. Their alkaloidal profiles, while complex, are characterized by other compounds. researchgate.netresearchgate.net

Extraction Techniques from Plant Matrix

The isolation of this compound from its plant source, primarily the bark of S. henningsii, involves a multi-step extraction process designed to separate the basic alkaloid compounds from the complex plant matrix. A generalized and effective method is acid-base extraction. tandfonline.comuobabylon.edu.iqresearchgate.net

The procedure typically begins with the collection and preparation of the plant material, which is dried and ground into a coarse powder to maximize the surface area for solvent penetration. uobabylon.edu.iq The powdered bark is first percolated with an organic solvent, such as alcohol, to create a crude extract. tandfonline.com This extract is then concentrated under reduced pressure.

The concentrated extract undergoes a liquid-liquid extraction. It is dissolved in a dilute acidic solution (e.g., hydrochloric or sulfuric acid), which converts the alkaloids into their water-soluble salt forms. researchgate.net This aqueous solution is then washed with a non-polar organic solvent (e.g., chloroform) to remove neutral and weakly acidic impurities like fats and pigments. tandfonline.comresearchgate.net Following this purification step, the acidic solution is rendered alkaline by adding a base, such as ammonium (B1175870) hydroxide (B78521). This deprotonates the alkaloid salts, converting them back into their free base form, which is less soluble in water and more soluble in organic solvents. The free alkaloids are then extracted from the aqueous layer using an immiscible organic solvent like chloroform, yielding a crude alkaloid mixture upon solvent evaporation. tandfonline.com

Chromatographic Separation and Purification Strategies

The crude alkaloid extract obtained from the initial extraction is a mixture of several related compounds. To isolate pure this compound, chromatographic techniques are essential. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. oup.comscirp.org

Column chromatography is the primary preparative technique used for the separation of Strychnos alkaloids. oup.comscirp.orgcolumn-chromatography.comcolumn-chromatography.comscirp.org In this method, a glass column is packed with a solid adsorbent, which serves as the stationary phase. For the separation of alkaloids like this compound, silica (B1680970) gel is a commonly used stationary phase due to its ability to separate compounds based on polarity. scirp.orgcolumn-chromatography.comcolumn-chromatography.com

The crude alkaloid mixture is dissolved in a minimal amount of solvent and applied to the top of the silica gel column. teledynelabs.com A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. The separation occurs as the different alkaloids in the mixture travel down the column at different rates depending on their polarity and interaction with the stationary phase. Less polar compounds typically elute faster, while more polar compounds are retained more strongly by the silica gel and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), a sequential separation of the alkaloids can be achieved. oup.com Fractions of the eluate are collected systematically and analyzed for their composition.

Typical Mobile Phases for Strychnos Alkaloid Separation on Silica Gel

| Solvent System Components | Ratio (v/v/v) | Application Notes |

|---|---|---|

| Chloroform : Methanol | 96 : 4 | Used for separating alkaloids of varying polarity. |

| Benzene (B151609) : Ethyl Acetate : Diethylamine | 7 : 2 : 1 | Effective for separating groups of related alkaloids. |

| Cyclohexane : Chloroform : Diethylamine | 5 : 4 : 1 | Another system for resolving complex alkaloid mixtures. |

Thin-Layer Chromatography (TLC) is an analytical technique used to monitor the progress of the column chromatography separation and to assess the purity of the collected fractions. indexcopernicus.comijlsci.in A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel. ijlsci.innih.gov

A small spot of the sample (e.g., a fraction from the column) is applied to the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (mobile phase). The solvent moves up the plate by capillary action, and as it passes the sample spot, it carries the component alkaloids up the plate at different rates. indexcopernicus.com The separation is visualized, often under UV light or by spraying with a visualizing agent like Dragendorff's reagent, which produces colored spots for alkaloids. The retention factor (Rf value), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated to identify compounds. indexcopernicus.com

Elucidation of the Chemical Structure of Henningsoline

Pioneering Structural Investigations and Early Findings

Henningsoline was first isolated from the bark of the Strychnos henningsii plant. vulcanchem.comijstr.org Early investigations into its structure established it as a phenolic alkaloid with the molecular formula C₂₂H₂₆N₂O₅. rsc.org These initial studies were foundational, paving the way for more detailed structural elucidation. The compound was identified as a monoterpene indole (B1671886) alkaloid, a class of natural products known for their complex and diverse structures. vulcanchem.com

Advanced Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Assignment

UV-Vis spectroscopy played a key role in the initial characterization of this compound's chromophoric system. The UV spectrum of this compound in ethanol (B145695) showed absorption maxima (λmax) that are characteristic of an N-acylindoline moiety. rsc.org Specifically, the presence of absorption bands around 228 nm and 285 nm were indicative of this structural feature. The UV spectrum provided early evidence for the presence of the indole core and the acyl substitution on the nitrogen atom, which was a crucial piece of the structural puzzle. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was instrumental in identifying the key functional groups present in the this compound molecule. rsc.orgresearchgate.net The IR spectrum displayed characteristic absorption bands corresponding to various vibrational modes within the molecule.

A significant absorption band was observed in the region of 1653 cm⁻¹, which is indicative of an amide carbonyl (C=O) stretching vibration. rsc.org This supported the presence of the N-acetyl group. Furthermore, a band around 1640 cm⁻¹ was attributed to the C=C stretching of the enol ether system. The presence of a hydroxyl group was confirmed by a broad absorption in the O-H stretching region. Additionally, characteristic peaks for aromatic C-H and C-O stretching confirmed the presence of the substituted benzene (B151609) ring and the methoxy (B1213986) group. rsc.org

| Functional Group | IR Absorption (cm⁻¹) (in KBr) |

| Amide C=O | 1653 |

| Enol ether C=C | 1640 |

| Hydroxyl (O-H) | Broad absorption |

| Aromatic C-H | ~3000 |

| Aromatic C-O | ~1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, provided the most detailed information for the complete structural elucidation and stereochemical assignment of this compound.

The ¹H NMR spectrum of this compound offered a wealth of information regarding the number of different types of protons and their neighboring environments. rsc.org Key signals in the spectrum were assigned to specific protons within the molecule, confirming the proposed structure.

A sharp singlet observed at approximately δ 2.47 ppm was assigned to the three protons of the N-acetyl group. rsc.org Another singlet at around δ 3.90 ppm corresponded to the three protons of the aromatic methoxy group. rsc.org The aromatic region of the spectrum displayed signals consistent with two adjacent hydrogen atoms on the benzene ring, appearing as an AB quartet. rsc.org The complex aliphatic region of the spectrum was crucial for determining the connectivity and stereochemistry of the cage-like structure of the molecule.

| Proton Type | ¹H Chemical Shift (δ ppm) (in CDCl₃) | Multiplicity |

| N-acetyl (CH₃) | 2.47 | Singlet |

| Methoxy (OCH₃) | 3.90 | Singlet |

| Aromatic Protons | 6.00-8.30 | AB Quartet |

The ¹³C NMR spectrum provided definitive evidence for the carbon framework of this compound. libretexts.org Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete carbon count and providing information about the chemical environment of each carbon.

The spectrum typically shows a signal for the carbonyl carbon of the acetyl group in the downfield region, around δ 170 ppm. The carbons of the aromatic ring appear in the δ 100-150 ppm range, with the carbon attached to the methoxy group being significantly shifted. The methoxy carbon itself resonates at approximately δ 56 ppm. The aliphatic carbons of the complex polycyclic system appear in the upfield region of the spectrum. The combination of ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR experiments (like COSY, HSQC, and HMBC), allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the complete connectivity and stereochemistry of this compound.

| Carbon Type | ¹³C Chemical Shift (δ ppm) (in CDCl₃) |

| Acetyl Carbonyl | ~170 |

| Aromatic Carbons | 100-150 |

| Methoxy Carbon | ~56 |

| Aliphatic Carbons | 20-80 |

Advanced Two-Dimensional (2D) NMR Methodologies

The elucidation of a complex molecular framework such as that of this compound relies heavily on advanced two-dimensional (2D) Nuclear Magnetic Resonance (NMR) methodologies. ucl.ac.ukrutgers.edu These techniques spread NMR data across two frequency axes, resolving overlapping signals that are common in one-dimensional (1D) spectra of large molecules and revealing intricate connectivity between atoms. ucl.ac.uklibretexts.org Key 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for piecing together the molecular puzzle. science.govsdsu.edu

Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds. rutgers.edusdsu.edu In the context of this compound, COSY spectra would reveal correlations between adjacent protons, allowing for the tracing of spin systems within the molecule's various ring structures and side chains. The presence of cross-peaks between two proton signals in a COSY spectrum confirms their scalar coupling, providing direct evidence of their proximity within the bonding network. epfl.ch

Heteronuclear Single Quantum Coherence (HSQC) is a proton-detected heteronuclear experiment that correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C connectivity). sdsu.educolumbia.edu This is a highly sensitive technique crucial for assigning the chemical shifts of protonated carbons. sdsu.edu For this compound, an HSQC spectrum would display a correlation peak for each C-H bond, unambiguously linking the proton and carbon resonances of that specific pair. epfl.chcolumbia.edu Edited HSQC experiments can further differentiate between CH, CH₂, and CH₃ groups based on the phase of the cross-peak, providing additional structural detail. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) provides the long-range connectivity map of the molecule, showing correlations between protons and carbons that are separated by two, three, or sometimes four bonds. sdsu.educ6h6.org This is arguably one of the most powerful tools for assembling the complete carbon skeleton, as it connects molecular fragments that are not contiguous. columbia.edu It is particularly vital for identifying quaternary carbons (those with no attached protons) by observing their correlations to nearby protons. epfl.ch In the structural analysis of this compound, HMBC data would be used to link the different spin systems established by COSY, connecting, for example, protons on one ring to carbons in an adjacent ring system or linking substituents to the main framework. science.govcolumbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique in the structural elucidation of natural products, providing vital information on molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule with a very high degree of accuracy, typically to four or more decimal places. researchgate.netbioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition of the parent ion. researchgate.netmeasurlabs.com For this compound, HRMS analysis would yield an exact mass, which, when compared against calculated masses for potential chemical formulas, can confirm its molecular formula. msesupplies.com For instance, early studies on this compound established its molecular ion (M⁺) peak, and HRMS would provide the high-accuracy mass measurement needed to deduce a unique elemental formula from that data, distinguishing it from other compounds with the same nominal mass. researchgate.netresearchgate.net This capability is fundamental in the initial stages of identifying a new compound. researchgate.net

Table 1: Illustrative HRMS Data for a Hypothetical Molecular Formula

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass (Hypothetical) | Mass Difference (ppm) |

| C₂₂H₂₆N₂O₄ | 398.18961 | 398.18945 | -0.40 |

| C₂₁H₂₂N₂O₅ | 398.15287 | 398.18945 | +91.87 |

| C₂₃H₃₀N₂O₃ | 398.22564 | 398.18945 | -90.87 |

This table illustrates how the small mass difference in parts per million (ppm) for the correct formula (C₂₂H₂₆N₂O₄) allows for its confident assignment based on a hypothetical measured mass.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. nationalmaglab.orgfiveable.me The fragmentation of the this compound molecular ion would be studied using MS/MS. For example, the mass spectrum of this compound was noted for not showing peaks at m/z 130 and 144, which are characteristic of unsubstituted dihydroindole alkaloids. epdf.pub Instead, intense peaks were observed at m/z 176 and 190, corresponding to the addition of 46 mass units (OH + OMe). epdf.pub This finding from fragmentation analysis strongly indicated a substituted dihydroindole structure. epdf.pub By analyzing the fragmentation pathways, researchers can piece together the arrangement of functional groups and substructures within the parent molecule. nih.govdshs-koeln.de

Ionization Techniques (e.g., Electrospray Ionization (ESI), Fast Atom Bombardment (FAB), Plasma Desorption (PD), Secondary Ion Mass Spectrometry (SIMS), Laser Desorption (LD))

The ionization method is critical for getting intact molecules into the gas phase as ions for mass analysis. For complex, often thermally unstable natural products like alkaloids, "soft" ionization techniques are preferred as they minimize fragmentation during the ionization process itself. creative-proteomics.comlibretexts.org

Electrospray Ionization (ESI): A now ubiquitous technique, ESI is a soft ionization method that generates ions from a liquid solution. libretexts.orgemory.edu It is particularly well-suited for analyzing polar and large biomolecules and can be easily coupled with liquid chromatography (LC-MS). creative-proteomics.com It typically produces protonated molecules [M+H]⁺ or other adducts, preserving the molecular weight information. nih.govemory.edu

Fast Atom Bombardment (FAB): Historically important, FAB involves bombarding a sample, dissolved in a non-volatile matrix like glycerol, with a high-energy beam of neutral atoms (e.g., Argon or Xenon). libretexts.orgemory.edu This sputters sample molecules into the gas phase as ions. libretexts.org

Secondary Ion Mass Spectrometry (SIMS): Similar to FAB, SIMS uses a beam of ions (e.g., Cs⁺) instead of neutral atoms to bombard the sample surface, causing the desorption and ionization of sample molecules. libretexts.org

Plasma Desorption (PD) and Laser Desorption (LD): These are other desorption/ionization techniques. creative-proteomics.com In LD, a pulsed laser is used to vaporize and ionize the sample. creative-proteomics.com These methods were precursors to the more advanced Matrix-Assisted Laser Desorption/Ionization (MALDI) technique. creative-proteomics.com

The choice of ionization technique depends on the nature of the analyte, but for a compound like this compound, ESI would be the modern method of choice, while historical analyses likely relied on techniques such as FAB. researchgate.netemory.edu

Definitive Structural Assignment: 12-hydroxy-11-methoxydiaboline and Diastereoisomers

The culmination of data from spectroscopic analyses, including UV, IR, NMR, and mass spectrometry, led to the definitive structural assignment of this compound. researchgate.netresearchgate.net The structure was determined to be 12-hydroxy-11-methoxydiaboline or one of its diastereoisomers. epdf.pubresearchgate.net This structure accounts for the molecular formula derived from HRMS and the key structural features identified through NMR and MS/MS fragmentation patterns, such as the substituted dihydroindole nucleus. epdf.pub

The term "diastereoisomers" refers to stereoisomers that are not mirror images of each other. libretexts.orglumenlearning.comwikipedia.org This situation arises when a compound has two or more chiral centers. If the configuration at one or more, but not all, of these stereocenters is different, the resulting molecules are diastereomers. lumenlearning.commasterorganicchemistry.com Diastereomers have different physical properties and can be distinguished and separated by techniques like chromatography. libretexts.orgwikipedia.org

Chemical Synthesis and Derivatization Studies

Synthetic Strategies Towards Henningsoline (if reported)

As of the current available scientific literature, a complete total synthesis of this compound has not been reported. The existing research has centered on the isolation of the natural product and its subsequent chemical modification for structural analysis. researchgate.netasms.org

Semisynthetic Modifications of this compound

This compound possesses two hydroxyl groups and an N-acetylindoline structure, which are the primary sites for chemical derivatization. rsc.org Semisynthetic modifications have been crucial in confirming the presence of these functional groups. Key modifications include acetylation, benzoylation, methylation, and sulfonation, which have helped to characterize the molecule's reactivity and confirm its structural features as 12-hydroxy-11-methoxydiaboline or one of its diastereoisomers. rsc.org These reactions have been instrumental in the structural elucidation of the alkaloid. rsc.org

Preparation and Characterization of this compound Derivatives

The presence of two hydroxyl groups in the this compound molecule was confirmed through acetylation reactions. rsc.org The treatment of this compound with [2H3]acetic anhydride (B1165640) resulted in the formation of a bistrideuteroacetyl derivative, indicating that two hydroxyl groups had been acetylated. rsc.org This di-O-acetylated derivative showed a mass increase of 90 mass units, corresponding to the replacement of two hydrogens with two CD₃CO groups. rsc.org One of these hydroxyl groups is phenolic and is located on the aromatic moiety of the molecule. rsc.org

Table 1: Acetylated this compound Derivatives

| Derivative Name | Reagent | Key Finding | Citation |

|---|

Further evidence for the two hydroxyl groups was provided by benzoylation reactions. rsc.org this compound was treated with benzoyl chloride in pyridine (B92270) to yield both mono- and di-benzoylated products. rsc.org

The preparation of Di-O-benzoylthis compound involved reacting this compound with benzoyl chloride in pyridine. rsc.org The resulting product was purified by chromatography on alumina (B75360) and crystallized from a benzene-methanol mixture. rsc.org

The O-benzoylthis compound (monobenzoate) was prepared by allowing the reaction mixture of this compound and benzoyl chloride in pyridine to stand for 12 hours before heating. rsc.org The product was then isolated via chromatography and crystallized from acetone. rsc.org

Table 2: Benzoylated this compound Derivatives and Their Properties

| Derivative Name | Reagents | Solvent | Crystallization Solvent | Melting Point (°C) | Citation |

|---|---|---|---|---|---|

| O-Benzoylthis compound | This compound, Benzoyl chloride | Pyridine | Acetone | 180-182 | rsc.org |

Methylation of the phenolic hydroxyl group in this compound proved challenging with diazomethane, likely due to strong hydrogen bonding. rsc.org However, successful methylation was achieved using dimethyl sulphate. This compound was treated with dimethyl sulphate in the presence of sodium hydroxide (B78521) to produce di-O-methylthis compound . rsc.org This derivative was then isolated and characterized as its methoreineckate salt, which crystallized from an acetone-water mixture as pink needles. rsc.org A Hofmann reaction performed on the corresponding di-O-methylthis compound methohydroxide yielded a crystalline methine product. rsc.org

Table 3: Methylated this compound Derivative Characterization

| Derivative Name | Preparation | Form | Appearance | Citation |

|---|---|---|---|---|

| Di-O-methylthis compound methoreineckate | This compound treated with dimethyl sulphate, followed by ammonium (B1175870) reineckate. | Crystalline salt | Pink needles | rsc.org |

To investigate the phenolic hydroxyl group further, a sulfonated derivative was prepared. rsc.orgThis compound toluene-p-sulphonate was synthesized, and attempts were made to remove the phenolic hydroxyl group via reduction of this tosylate derivative. rsc.org However, these reduction attempts reportedly resulted in mixtures of products. rsc.org

N-Oxide Derivatives (e.g., this compound N-oxide)

The formation of N-oxide derivatives is a common strategy in the study of alkaloids, often employed to alter solubility, modulate biological activity, or facilitate subsequent chemical transformations. In the context of complex indole (B1671886) alkaloids, the tertiary amine nitrogen is susceptible to oxidation to form the corresponding N-oxide.

In the case of bisindole alkaloids, N-oxide intermediates have been utilized for selective functionalization. For example, the N-oxide derivative of a vindoline-related structure was prepared and subsequently reacted with osmium tetroxide to achieve selective hydroxylation. cdnsciencepub.com This highlights the synthetic utility of N-oxide derivatives in the chemical manipulation of complex alkaloid frameworks. cdnsciencepub.com

Table 1: Proposed Synthesis of this compound N-oxide

| Parameter | Details |

| Starting Material | This compound |

| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-24 hours (monitored by TLC) |

| Work-up | Quenching of excess peroxide, aqueous extraction, and chromatographic purification. |

| Expected Product | This compound N-oxide |

| Characterization | Mass spectrometry (expected M+ peak at m/z 414), ¹H NMR, and ¹³C NMR spectroscopy. |

Deoxytetrahydrothis compound

Deoxytetrahydrothis compound is a key derivative obtained through the catalytic hydrogenation of this compound. This transformation was instrumental in the original structure elucidation of this compound, providing a simplified, saturated analogue for mass spectrometric analysis. rsc.orgresearchgate.netmdpi.com

The preparation involves the reduction of multiple functional groups within the this compound molecule. Specifically, prolonged hydrogenation over a platinum catalyst leads to the saturation of the indoline (B122111) system and likely the reduction of other susceptible moieties. rsc.org The resulting major product is deoxytetrahydrothis compound, which has a molecular weight of 386. rsc.org The mass spectrum of deoxytetrahydrothis compound is notably different from that of this compound and is characterized by fragment ions typical of a saturated polycyclic amine structure. rsc.org

Catalytic hydrogenation is a widely used method in organic synthesis for the reduction of unsaturated compounds. acs.org Transition metals such as platinum, palladium, and nickel are common catalysts, and the reactions are often carried out under elevated temperature and pressure. acs.org For the hydrogenation of other Strychnos alkaloids, platinum oxide (Adams' catalyst) has been effectively used under a hydrogen atmosphere. bhsai.org

Table 2: Synthesis and Properties of Deoxytetrahydrothis compound

| Parameter | Details |

| Starting Material | This compound (M, 398) |

| Reaction Type | Catalytic Hydrogenation |

| Catalyst | Platinum (e.g., Platinum oxide, PtO₂) |

| Reaction Conditions | Prolonged hydrogenation (e.g., 2 hours at room temperature) in a suitable solvent like ethanol (B145695) or acetic acid. rsc.org |

| Product | Deoxytetrahydrothis compound |

| Molecular Weight | 386 |

| Mass Spectrum | The mass spectrum shows a molecular ion peak at m/z 386 and a fragmentation pattern distinct from this compound, aiding in structural analysis. rsc.org |

| Significance | Crucial for the structural elucidation of the parent alkaloid, this compound. rsc.orgresearchgate.netmdpi.com |

Biosynthetic Investigations of Henningsoline

Precursor Identification and Incorporation Studies within Strychnos Species

The biosynthesis of all monoterpene indole (B1671886) alkaloids, including henningsoline, originates from two primary precursors: tryptophan and geranyl pyrophosphate (GPP). mpg.de Tryptophan provides the indole core and an adjacent two-carbon unit, while the monoterpenoid portion of the molecule is derived from GPP via the intermediate secologanin (B1681713). mpg.dewikipedia.org

The general pathway begins with the decarboxylation of tryptophan to form tryptamine (B22526). plos.org Concurrently, GPP is converted into the iridoid secologanin through a series of reactions. The first committed step in the biosynthesis of the vast family of MIAs is the condensation of tryptamine and secologanin. vulcanchem.complos.org This key reaction is catalyzed by the enzyme strictosidine (B192452) synthase, resulting in the formation of strictosidine, the universal precursor for over 2,500 known MIAs. vulcanchem.complos.org Radioisotope labeling studies in various Strychnos species have confirmed the incorporation of these precursors into the final alkaloid structures, substantiating this foundational pathway. mpg.de

Table 1: Primary Precursors in this compound Biosynthesis

| Precursor | Origin | Contribution to Final Structure |

|---|---|---|

| Tryptophan | Shikimate Pathway | Indole ring system and adjacent carbons |

| Secologanin | Terpenoid Pathway (from GPP) | C10 monoterpene unit |

Enzymatic Pathways and Proposed Biosynthetic Steps

Following the formation of strictosidine, the biosynthetic pathway toward this compound involves a series of complex enzymatic transformations. While the complete sequence of enzymes specific to this compound has not been fully elucidated, the pathway can be inferred from the well-studied biosynthesis of related Strychnos alkaloids like strychnine (B123637). mpg.deresearchgate.net

The key proposed steps are:

Formation of Strictosidine: Tryptamine and secologanin are condensed by strictosidine synthase. vulcanchem.com

Glycosidic Bond Cleavage: The glucose moiety of strictosidine is removed to form strictosidine aglycone.

Oxidative Rearrangement: A series of oxidative reactions and rearrangements, likely catalyzed by cytochrome P450 enzymes, converts the strictosidine aglycone into the characteristic strychnan backbone. vulcanchem.comnih.gov This is a critical and complex phase that generates intermediates like geissoschizine and the Wieland-Gumlich aldehyde. mpg.dempg.de

Tailoring Reactions: The final steps involve specific modifications to the strychnan scaffold. For this compound, this includes site-specific methylation and, crucially, acetylation of a tertiary amine to yield the final molecule. vulcanchem.com The enzyme responsible for this acetylation has not yet been identified.

Recent research on strychnine biosynthesis has identified several key enzymes, including a geissoschizine oxidase (GO), α/β hydrolases, and other oxidoreductases that are likely homologous to those involved in this compound formation. researchgate.net

Table 2: Proposed Enzymatic Steps in this compound Biosynthesis

| Step | Intermediate(s) | Product | Enzyme Class (Proposed) |

|---|---|---|---|

| 1. Condensation | Tryptamine + Secologanin | Strictosidine | Strictosidine Synthase |

| 2. Rearrangement | Strictosidine Aglycone | Geissoschizine, Wieland-Gumlich Aldehyde | Cytochrome P450, Dehydrogenase |

| 3. Cyclization | Wieland-Gumlich Aldehyde | Diaboline-like precursor | Unknown |

| 4. Methylation | Diaboline-like precursor | Methoxy-diaboline precursor | Methyltransferase |

| 5. Acetylation | Methoxy-diaboline precursor | This compound | Acetyltransferase |

Comparative Biosynthesis with Related Indole Alkaloids (e.g., Diaboline (B12300021), Henningsamine, Rindline)

This compound is part of a family of structurally related alkaloids isolated from Strychnos henningsii, including henningsamine and rindline. scribd.comrsc.orgasms.org These compounds share the same core strychnan skeleton and are biosynthetically linked. Diaboline, found in other Strychnos species, is also a close biosynthetic relative. mpg.de

The biosynthetic divergence point for these alkaloids likely occurs late in the pathway. Diaboline is considered a precursor to more complex alkaloids. mpg.de The structural differences between this compound, henningsamine, and diaboline arise from different "tailoring" enzymes acting on a common intermediate.

Diaboline: Possesses an N-acetyl group but lacks the 10-methoxy group found in this compound. mpg.de

This compound: Features both an N-acetyl group and a 10-methoxy group. vulcanchem.com

Henningsamine: Has a different N-acylation compared to this compound. asms.org

Rindline: Another related alkaloid from S. henningsii with structural variations. scribd.com

The presence of these related compounds suggests a "metabolic grid" where a central precursor can be shunted into different final products depending on the presence and activity of specific tailoring enzymes like methyltransferases and acyltransferases within the plant. vulcanchem.com The biosynthesis of strychnine and brucine (B1667951) follows a similar logic, where brucine is produced by the dimethoxylation of the strychnine scaffold. mpg.deresearchgate.net

Table 3: Structural and Biosynthetic Comparison of Related Alkaloids

| Alkaloid | Key Structural Feature(s) | Probable Final Biosynthetic Step(s) |

|---|---|---|

| Diaboline | N-acetyl group | Acetylation |

| This compound | N-acetyl group, 10-methoxy group | Methoxylation and Acetylation |

| Henningsamine | Unique N-acylation | Acylation (with different acyl group) |

| Rindline | Structural Isomer/Derivative | Rearrangement/Other modifications |

Molecular Biology and Genetic Basis of Alkaloid Biosynthesis in Host Plants

The genetic foundation for MIA biosynthesis is an active area of research. The genes encoding the biosynthetic enzymes are often organized into biosynthetic gene clusters (BGCs) on the plant's genome. nih.govmdpi.com This clustering facilitates the coordinated regulation and expression of the pathway.

To identify the genes involved, researchers employ comparative transcriptomics, analyzing gene expression in alkaloid-producing versus non-producing plants or tissues. mpg.deplos.orgmpg.de For instance, studies comparing S. nux-vomica (a strychnine producer) with a non-producing Strychnos species helped identify the specific genes for the strychnine pathway. mpg.de This work revealed that a single amino acid change in one enzyme could be responsible for the difference in alkaloid profiles between species. mpg.dempg.de

While the specific BGC for this compound has not been mapped, the methodology used for strychnine provides a clear blueprint. mpg.de By generating transcriptome data from S. henningsii and using known MIA biosynthetic genes (like strictosidine synthase or cytochrome P450s) as queries, researchers can identify candidate genes for the later, specific steps of this compound synthesis. plos.orgresearchgate.net The successful reconstitution of the strychnine and diaboline pathways in a model host plant (Nicotiana benthamiana) demonstrates the potential for using these identified genes in metabolic engineering to produce these complex alkaloids. mpg.dempg.de

Advanced Analytical Methodologies and Data Processing

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

The isolation and quantification of Henningsoline from its natural source, Strychnos henningsii, necessitates powerful separation techniques coupled with sensitive detection methods. Hyphenated chromatography-mass spectrometry systems are the cornerstone of modern natural product analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. researchgate.net For a compound like this compound, which possesses a relatively high molecular weight and is thermally labile, derivatization might be required to increase its volatility and thermal stability, making it amenable to GC-MS analysis. wikipedia.org In a typical GC-MS workflow, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the capillary column. researchgate.netdokumen.pub As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. dokumen.pub

While specific GC-MS studies on this compound are not prevalent in recent literature, the technique is widely applied in forensic toxicology and drug screening to identify and quantify alkaloids. wikipedia.org For related Strychnos alkaloids, GC-MS provides high-resolution separation and is considered a "gold standard" for substance identification due to its specificity. wikipedia.org

Table 1: Illustrative GC-MS Parameters for Alkaloid Analysis

| Parameter | Setting |

|---|---|

| GC System | Agilent 7890A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Range | 50-550 amu |

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS, LC-HRESIMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced iterations are indispensable for the analysis of non-volatile and thermally unstable compounds like this compound. researchgate.net These techniques are frequently employed in the study of Strychnos alkaloids. nih.govcore.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a precursor ion corresponding to the compound of interest is selected. This ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. youtube.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) utilizes columns with smaller particle sizes, leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. tiprpress.comresearchgate.net This method is particularly advantageous for analyzing complex plant extracts containing numerous alkaloids. Studies on other Strychnos alkaloids have successfully used UHPLC-MS/MS for metabolite identification and quantification in biological matrices. core.ac.ukmpg.de

Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the identification of unknown compounds. core.ac.uk This technique is crucial for the initial profiling of plant extracts to identify known and novel alkaloids, including isomers. nih.gov For instance, the profiling of Strychnos henningsii extracts has been performed using LC-MS to identify its phytoconstituents. core.ac.uk

Table 2: Representative UHPLC-MS/MS Parameters for the Analysis of Strychnos Alkaloids

| Parameter | Setting |

|---|---|

| UHPLC System | Thermo Scientific Vanquish or equivalent ista.ac.at |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS System | Triple quadrupole or Orbitrap mass spectrometer core.ac.uk |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS2 |

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves diffracting a beam of X-rays off a single crystal of the compound. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the precise arrangement of atoms, bond lengths, and bond angles can be determined. wikipedia.org

While a specific crystal structure of this compound has not been reported in the searched literature, this technique has been successfully applied to other compounds isolated from Strychnos henningsii. For example, the structure of 3-(4-methylphenyl)acrylic acid, also isolated from this plant, was confirmed by single-crystal X-ray diffraction. core.ac.uk The successful application of X-ray crystallography to other alkaloids from the same source indicates its feasibility for this compound, provided that suitable single crystals can be obtained. The process is often the rate-limiting step in this type of analysis. nih.gov

Table 3: General Steps in X-ray Crystallographic Analysis

| Step | Description |

|---|---|

| Crystallization | Growing a high-quality single crystal of the purified compound. |

| Data Collection | Mounting the crystal and exposing it to a focused X-ray beam to collect diffraction data. nih.gov |

| Structure Solution | Using the diffraction pattern to solve the phase problem and generate an initial electron density map. |

| Structure Refinement | Building and refining the molecular model to best fit the experimental electron density map. nih.gov |

| Validation | Assessing the quality and accuracy of the final crystal structure. |

Computational Methods for Spectroscopic Data Interpretation and Prediction

Computational chemistry provides powerful tools for interpreting and predicting the spectroscopic properties of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can be employed to optimize the geometry of this compound and predict various spectroscopic data, such as NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). These theoretical predictions can be compared with experimental spectra to aid in structural elucidation and spectral assignment. DFT has been used to study the electronic properties and reactivity of other complex heterocyclic compounds. researchgate.net

Machine learning (ML) algorithms are increasingly being used to predict spectroscopic features. nih.gov For instance, ML models can be trained on large datasets of known compounds and their spectra to predict the UV-Vis absorption spectrum of a new molecule based on its 2D structure. researchgate.netnih.gov Such predictive tools can help in the preliminary identification of compounds and in curating spectroscopic databases. While specific applications of these advanced predictive models to this compound are not documented, their utility in natural product chemistry is growing. researchgate.netchemrxiv.org

Table 4: Application of Computational Methods to this compound

| Method | Application | Predicted Data |

|---|---|---|

| DFT (e.g., B3LYP/6-31G)* | Geometry optimization and property calculation. | Optimized 3D structure, NMR chemical shifts, IR vibrational frequencies, HOMO-LUMO energy gap. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. | UV-Vis λmax values and oscillator strengths. |

| Machine Learning Models | Prediction of spectroscopic properties from structure. | UV-Vis absorption spectra, potential for photoreactivity. researchgate.netnih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the three-dimensional structure and conformational landscape of complex molecules like Henningsoline. vulcanchem.comnih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and predict the most stable arrangement of atoms in space.

For a molecule with multiple chiral centers and flexible rings, identifying the global minimum energy conformation is crucial. This is typically achieved through a Potential Energy Surface (PES) scan. doi.org For the closely related aspidospermidine (B1197254), a PES scan was performed by systematically rotating key dihedral angles to map out the energetic landscape. doi.orgcumhuriyet.edu.tr This process reveals various stable conformers (local minima) and the transition states that separate them. A similar approach for this compound would involve optimizing its geometry using a functional like B3LYP with a basis set such as 6-31G(d,p). doi.org Subsequent frequency calculations are essential to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies). nih.gov

The structural parameters (bond lengths, bond angles, and dihedral angles) obtained from these calculations can be compared with experimental data from X-ray crystallography to validate the computational model. acs.org For aspidospermidine, DFT calculations have shown excellent correlation with experimental geometric parameters, providing confidence in the predicted structure. doi.org

Table 1: Representative Calculated vs. Experimental Geometric Parameters for an Aspidosperma Alkaloid Core Structure Data modeled after typical findings in computational studies of related compounds. doi.org

| Parameter | Bond | Calculated (Å) (B3LYP/6-311++G(d,p)) | Experimental (Å) |

|---|---|---|---|

| Bond Length | C2-C3 | 1.545 | 1.542 |

| Bond Length | C7-N1 | 1.389 | 1.385 |

| Bond Length | C19-C20 | 1.551 | 1.548 |

| Bond Angle | C2-C16-C17 | 111.8° | 111.5° |

| Bond Angle | N1-C2-C16 | 108.5° | 108.3° |

Molecular Dynamics Simulations of this compound and Interactions

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time, providing insights that static quantum calculations cannot. chemdiv.comrsc.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. wikipedia.org

An MD simulation of this compound, likely solvated in a box of water or another relevant solvent, would reveal its conformational flexibility, the stability of intramolecular hydrogen bonds, and how it interacts with its environment. globalauthorid.com Such simulations are crucial for understanding how the molecule might bind to a biological target. For instance, studies on alkaloids from Aspidosperma nitidum have used MD simulations to investigate their interactions with protein targets, showing how the compounds adapt their conformation within a binding site. scielo.br These simulations track properties like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. wikipedia.org The resulting trajectories provide a detailed, atomistic view of the molecule's behavior, which is invaluable for drug design and mechanistic biology. rsc.orgglobalauthorid.com

Computational Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic data, which is essential for structure verification and interpretation of experimental results.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. doi.orgcumhuriyet.edu.tr Calculations are typically performed on the lowest-energy conformers identified through PES scans, and the final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. A study on aspidospermidine demonstrated a strong linear correlation between the experimental NMR data and the chemical shifts calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. doi.org This process is invaluable for assigning complex spectra and confirming the relative stereochemistry of a newly synthesized molecule.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for the Aspidospermidine Skeleton This table illustrates the typical accuracy of GIAO-based NMR prediction for the Aspidosperma alkaloid framework, based on published data. doi.org

| Carbon Atom | Experimental (CDCl₃) | Calculated (GIAO, CDCl₃) |

|---|---|---|

| C2 | 70.1 | 70.5 |

| C3 | 25.8 | 26.1 |

| C5 | 53.2 | 53.0 |

| C6 | 21.9 | 22.3 |

| C7 | 59.8 | 60.2 |

| C8 | 139.1 | 139.5 |

| C13 | 128.5 | 128.9 |

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify transition states, intermediates, and determine the activation energies that govern reaction rates and selectivity. This is particularly valuable in the synthesis of complex natural products like this compound, where reactions may proceed through intricate, non-intuitive pathways.

For example, computational studies on the synthesis of various indole (B1671886) alkaloids have been used to explain the stereoselectivity of key steps. DFT calculations can model the transition state structures for different possible reaction pathways (e.g., those leading to different stereoisomers). By comparing the calculated free energies of these transition states, researchers can predict which pathway is energetically favored, thus explaining the observed product distribution. In the context of synthesizing the Aspidosperma core, computational analysis has been used to understand the high diastereoselectivity of cyclization reactions, revealing key stabilizing interactions like hydrogen bonding in the favored transition state. globalauthorid.com This predictive power allows for the rational design of catalysts and reaction conditions to achieve a desired synthetic outcome.

Retrosynthetic Analysis and Design for Complex Indole Alkaloids

Retrosynthesis is a strategy used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. In recent years, computational tools have begun to revolutionize this process.

Computer-Aided Retrosynthesis (CAR) software utilizes vast databases of known chemical reactions and sophisticated algorithms to propose potential disconnection pathways for a target molecule like this compound. These programs can identify strategic bonds to break and suggest the corresponding synthetic reactions (transforms) to form them. For a complex polycyclic system like the Aspidosperma alkaloids, these tools can uncover novel and non-obvious synthetic routes that might be missed by human chemists. The software can rank the proposed routes based on factors like the number of steps, predicted yield, and the cost or availability of starting materials. This approach not only accelerates the design of a synthetic plan but also enhances its efficiency and creativity, making the synthesis of challenging targets like this compound more systematic and achievable.

Non Clinical Research Investigations and Mechanistic Studies

In Vitro Studies on Biological Targets and Pathways

In vitro studies, conducted in a controlled environment outside of a living organism, represent the initial step in characterizing the biological activity of a new compound. These experiments are designed to identify the specific molecular targets with which the compound interacts and the subsequent cellular pathways it modulates.

For a compound like Henningsoline, this would involve screening against a broad panel of enzymes, receptors, and other proteins to identify binding affinities and functional effects. Techniques such as enzyme-linked immunosorbent assays (ELISAs), fluorescence polarization, and surface plasmon resonance would be employed to quantify these interactions. Subsequent investigations would focus on the downstream effects of target engagement, mapping the signaling cascades and metabolic pathways that are altered by the compound's activity.

Mechanistic Studies in Animal Models (e.g., Pharmacodynamic Principles, Target Engagement)

Following the identification of promising in vitro activity, investigations typically progress to animal models. These studies are essential for understanding the pharmacodynamic principles of the compound, which describe the relationship between drug concentration and its observed effect in a living system.

In the context of this compound, researchers would utilize appropriate animal models of disease to assess its biological effects in vivo. Key aspects of these studies would include dose-ranging experiments to establish a dose-response relationship and time-course studies to understand the onset and duration of the compound's action. Target engagement studies would also be crucial, employing techniques such as positron emission tomography (PET) or analysis of biomarkers in tissue samples to confirm that the compound is interacting with its intended target in the animal model.

Cellular and Sub-cellular Investigations (e.g., effects on cell lines, organelles)

To gain a more detailed understanding of a compound's mechanism of action, cellular and sub-cellular investigations are conducted. These studies focus on the effects of the compound on specific cell types and its localization and activity within different cellular compartments.

For this compound, this would involve treating various cell lines (both healthy and diseased) with the compound and observing changes in cell morphology, proliferation, viability, and function. Advanced microscopy techniques, such as confocal and electron microscopy, would be used to visualize the compound's effects on cellular structures and organelles, such as mitochondria, the endoplasmic reticulum, and the nucleus. These investigations can provide critical insights into the cellular processes disrupted or modulated by the compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives (non-clinical context)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of a lead compound like this compound and assessing the biological activity of the resulting derivatives, researchers can identify the key chemical features (pharmacophores) responsible for its effects.

This iterative process of synthesis and biological testing allows for the optimization of the compound's potency, selectivity, and pharmacokinetic properties. The insights gained from SAR studies are invaluable for designing more effective and safer therapeutic agents.

Exploration of Specific Biological Activities and Underlying Mechanisms (excluding clinical efficacy)

Given the significant global health burden of parasitic diseases, the discovery of new antiparasitic agents is a major research focus. Trypanosoma brucei brucei, a subspecies of the protozoan parasite that causes Nagana in cattle, serves as a crucial model organism for studying African trypanosomiasis.

Should this compound exhibit potential antiparasitic properties, dedicated research would be conducted to evaluate its efficacy against T. b. brucei. This would involve determining the compound's half-maximal inhibitory concentration (IC50) against the parasite in culture. Further mechanistic studies would aim to identify the specific parasitic target of this compound, which could be a unique enzyme or protein essential for the parasite's survival. Understanding the mechanism of action is critical for overcoming the challenge of drug resistance in parasites.

Q & A

Q. What validated analytical methods are recommended for identifying and quantifying Henningsoline in complex biological matrices?

-

Methodological Answer : Use hyphenated techniques like LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) coupled with NMR (Nuclear Magnetic Resonance) for structural confirmation. For quantification, develop a validated HPLC-UV/DAD protocol with calibration curves (linearity ≥0.99) and spike-recovery tests (85–115% accuracy). Include matrix-matched controls to account for ion suppression/enhancement in biological samples .

-

Example Workflow :

Step Technique Key Parameters Extraction Solid-phase extraction (SPE) C18 cartridges, pH 7.0 buffer Separation Reverse-phase HPLC C18 column, gradient elution (acetonitrile/0.1% formic acid) Quantification UV detection at 254 nm LOD: 0.1 µg/mL; LOQ: 0.3 µg/mL

Q. How can researchers optimize the synthesis of this compound to improve yield and purity for in vitro studies?

- Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like reaction temperature, solvent polarity, and catalyst concentration. Use response surface methodology (RSM) to identify optimal conditions. Monitor purity via TLC (Thin-Layer Chromatography) and confirm via GC-MS to detect byproducts. Report yields as mean ± SD across three independent trials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacological activity of this compound across different cell lines?

- Methodological Answer : Conduct dose-response assays (e.g., IC50 comparisons) under standardized conditions (cell passage number, serum concentration, incubation time). Use multi-omics integration (transcriptomics + metabolomics) to identify cell-specific signaling pathways. Validate findings with CRISPR-Cas9 knockout models of suspected targets. Address variability using mixed-effects statistical models to account for batch effects .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Step 1 : Synthesize derivatives with systematic modifications (e.g., hydroxylation, methylation) at positions 3, 7, and 12 of the this compound scaffold.

- Step 2 : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases).

- Step 3 : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Step 4 : Apply Shapley additive explanations (SHAP) in machine learning models to rank substituent contributions to activity .

Q. What statistical approaches are appropriate for reconciling conflicting bioavailability data from preclinical models?

- Methodological Answer : Perform meta-analysis of existing pharmacokinetic studies using random-effects models (Comprehensive Meta-Analysis software). Adjust for covariates like species (rat vs. murine), administration route, and formulation. Use sensitivity analysis to identify outliers. If heterogeneity remains, conduct new cross-over trials with harmonized protocols (e.g., single-dose vs. steady-state designs) .

Methodological Design & Ethical Considerations

Q. How should researchers address batch-to-batch variability in this compound isolation from natural sources?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs): Purity ≥95%, residual solvent <0.1%.

- Use PAT (Process Analytical Technology) tools (e.g., in-line NIR spectroscopy) for real-time monitoring.

- Apply multivariate statistical process control (MSPC) to detect deviations during extraction .

Q. What ethical frameworks apply when studying this compound’s neurotoxic effects in animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical studies. Use the 3Rs principle (Replacement, Reduction, Refinement) :

Data Analysis & Interpretation

Q. How can machine learning address gaps in understanding this compound’s polypharmacology?

Q. What criteria determine whether contradictory data on this compound’s metabolic stability invalidate a research hypothesis?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.